molecular formula C17H12Br2O3 B1666195 Benzbromarona CAS No. 3562-84-3

Benzbromarona

Número de catálogo: B1666195
Número CAS: 3562-84-3
Peso molecular: 424.1 g/mol
Clave InChI: WHQCHUCQKNIQEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzbromarone es un agente uricosúrico utilizado principalmente en el tratamiento de la gota. Funciona inhibiendo la reabsorción de ácido úrico en los riñones, reduciendo así los niveles de urato en suero. Este compuesto es particularmente útil para pacientes que no responden bien a otros tratamientos como el alopurinol .

Aplicaciones Científicas De Investigación

Uric Acid-Lowering Effects

Benzbromarone is recognized for its efficacy in lowering serum uric acid levels, making it a crucial treatment option for patients with gout and hyperuricemia.

Clinical Efficacy

  • A retrospective study involving 98 gout patients demonstrated that 69% achieved a serum uric acid level below 0.30 mmol/L after six months of benzbromarone treatment. The study highlighted that combination therapy with xanthine oxidase inhibitors yielded slightly better outcomes than monotherapy with benzbromarone alone .
  • Another systematic review indicated that benzbromarone was superior to febuxostat in rapidly reducing serum uric acid levels while also exhibiting anti-inflammatory properties .
StudyPatient CountSerum Uric Acid Target Achieved (%)Treatment Duration
Retrospective Analysis9869% < 0.30 mmol/L6 months
Systematic ReviewVariedSuperior to febuxostatN/A

Respiratory Applications

Recent studies have explored the potential of benzbromarone in treating respiratory conditions, particularly asthma and cystic fibrosis.

Hepatotoxicity and Safety Concerns

While benzbromarone is effective, its use is not without risks. Several case reports have documented instances of hepatotoxicity associated with its use.

Case Studies

  • A notable case involved a 39-year-old man who developed acute liver failure after four months of treatment with benzbromarone for hyperuricemia. Despite supportive treatment, he required a liver transplant due to severe drug-induced liver injury .
  • Another report highlighted acute kidney injury in two patients following benzbromarone administration, emphasizing the need for careful monitoring during treatment .

Dual Mechanism Potential

Recent research has suggested that benzbromarone may possess dual therapeutic mechanisms by acting as both a urate transporter inhibitor and an activator of the farnesoid X receptor (FXR). This dual action could enhance its effectiveness in managing hyperuricemia while also addressing inflammation associated with gout .

Summary of Findings

Benzbromarone's applications span across various medical fields, primarily focusing on its role as a uricosuric agent but also extending to respiratory treatments and potential metabolic benefits. However, clinicians must remain vigilant regarding its safety profile due to documented cases of hepatotoxicity and acute kidney injury.

Mecanismo De Acción

Benzbromarone ejerce sus efectos inhibiendo el transportador de urato 1 (URAT1) en los riñones. Esta inhibición reduce la reabsorción de ácido úrico, lo que lleva a una mayor excreción y menores niveles de urato en suero. Además, benzbromarone es un potente inhibidor del citocromo P450 2C9, que juega un papel en sus efectos metabólicos .

Compuestos Similares:

    Alopurinol: Un inhibidor de la xantina oxidasa utilizado para reducir la producción de ácido úrico.

    Febuxostat: Otro inhibidor de la xantina oxidasa con una función similar al alopurinol.

    Probenecid: Un agente uricosúrico que aumenta la excreción de ácido úrico.

Comparación:

Benzbromarone destaca por sus potentes efectos uricosúricos y sigue siendo una opción valiosa para pacientes con gota, especialmente aquellos que no responden a otros tratamientos.

Análisis Bioquímico

Biochemical Properties

Benzbromarone plays a significant role in biochemical reactions by inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules. This inhibition reduces the reabsorption of urate, leading to increased urate excretion. Benzbromarone also interacts with cytochrome P450 enzymes, particularly CYP2C9, which is involved in its hepatic metabolism . Additionally, benzbromarone has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Cellular Effects

Benzbromarone affects various types of cells and cellular processes. It reduces urate reabsorption in kidney cells by inhibiting URAT1. This action decreases serum urate levels and prevents the formation of urate crystals, which can cause gout . Benzbromarone also exhibits anti-inflammatory and antioxidant properties, which can influence cell signaling pathways and gene expression . Furthermore, benzbromarone has been reported to affect cellular metabolism by modulating the activity of enzymes involved in purine metabolism .

Molecular Mechanism

At the molecular level, benzbromarone exerts its effects primarily through the inhibition of URAT1, which is responsible for urate reabsorption in the kidneys . By blocking this transporter, benzbromarone increases urate excretion and lowers serum urate levels. Additionally, benzbromarone inhibits xanthine oxidase, reducing the production of uric acid . The compound also interacts with cytochrome P450 enzymes, leading to its metabolism and potential hepatotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzbromarone have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation . Long-term studies have shown that benzbromarone maintains its uricosuric effects, but caution is advised due to the risk of hepatotoxicity . In vitro and in vivo studies have demonstrated that benzbromarone can cause liver damage, particularly with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of benzbromarone vary with different dosages. At therapeutic doses, benzbromarone effectively reduces serum urate levels and prevents the formation of urate crystals . At higher doses, benzbromarone can cause toxic effects, including hepatotoxicity . Studies have shown that the threshold for toxicity is relatively low, and caution is needed when determining the appropriate dosage .

Metabolic Pathways

Benzbromarone is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 . The main metabolites include 6-hydroxybenzbromarone and 1’-hydroxybenzbromarone . These metabolites are further processed and excreted in the urine. The metabolic pathways of benzbromarone involve hydroxylation and debromination reactions . The compound’s metabolism can influence its uricosuric effects and potential toxicity .

Transport and Distribution

Benzbromarone is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . The compound is then distributed to the kidneys, where it inhibits URAT1 and increases urate excretion . Benzbromarone can also interact with transporters such as organic anion transporters (OATs), which play a role in its renal excretion .

Subcellular Localization

The subcellular localization of benzbromarone is primarily in the renal proximal tubules, where it inhibits URAT1 . The compound’s activity is influenced by its localization within these cells, as well as its interactions with other cellular components. Benzbromarone’s localization can affect its efficacy and potential toxicity, particularly in the liver, where it is metabolized by cytochrome P450 enzymes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de benzbromarone implica varios pasos clave:

    Acilación de Friedel-Crafts: Comenzando con 2-etilbenzofurano y cloruro de p-anisilo, la reacción se cataliza para formar 2-etil-3-p-metoxifenilformil-benzofurano.

    Desmetilacion: El intermedio sufre desmetilación utilizando clorhidrato de piridina, dando como resultado 2-etil-3-p-hidroxibenceno formil-benzofurano.

    Bromación: El paso final implica la bromación para producir benzbromarone.

Métodos de Producción Industrial: La producción industrial sigue rutas sintéticas similares, pero a menudo emplea catalizadores más eficientes y condiciones de reacción optimizadas para mejorar el rendimiento y la pureza. También se prioriza el uso de disolventes y reactivos más seguros para minimizar el impacto ambiental .

Tipos de Reacciones:

    Oxidación: Benzbromarone puede sufrir reacciones de oxidación, particularmente en presencia de fuertes agentes oxidantes.

    Reducción: Se puede reducir bajo condiciones específicas, aunque esto es menos común.

    Sustitución: Benzbromarone se somete fácilmente a reacciones de sustitución, especialmente la halogenación, debido a la presencia de átomos de bromo.

Reactivos y Condiciones Comunes:

    Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.

    Reducción: Agentes reductores como el hidruro de litio y aluminio.

    Sustitución: Agentes halogenantes como bromo o cloro.

Productos Principales:

Comparación Con Compuestos Similares

    Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.

    Febuxostat: Another xanthine oxidase inhibitor with a similar function to allopurinol.

    Probenecid: A uricosuric agent that increases uric acid excretion.

Comparison:

Benzbromarone stands out for its potent uricosuric effects and remains a valuable option for patients with gout, particularly those who do not respond to other treatments.

Actividad Biológica

Benzbromarone is a uricosuric agent primarily used in the treatment of gout, functioning by promoting the renal excretion of uric acid. Beyond its primary application, recent studies have revealed diverse biological activities that suggest potential therapeutic benefits in various conditions, including cardiovascular diseases and respiratory disorders.

Benzbromarone operates mainly by inhibiting the urate transporter URAT1 in the kidneys, which enhances uric acid clearance. However, it also exhibits additional pharmacological properties:

  • ANO1 Channel Inhibition : Recent research indicates that benzbromarone inhibits airway mucus secretion and bronchoconstriction by affecting ANO1 channels, which may have implications for treating asthma and cystic fibrosis .
  • FXR Activation : Benzbromarone has been shown to activate the farnesoid X receptor (FXR), albeit with limited efficacy compared to newly designed derivatives aimed at enhancing this activity .

1. Effects on Cardiovascular Health

Benzbromarone has demonstrated pleiotropic effects beyond urate-lowering capabilities:

  • Insulin Sensitivity : Studies have reported improved insulin sensitivity and reduced inflammatory cytokine secretion in patients with heart failure treated with benzbromarone .
  • Vascular Effects : It has been noted to reverse vasoconstriction and pulmonary vascular remodeling in animal models of pulmonary arterial hypertension .

2. Case Studies

Several case studies highlight both the therapeutic benefits and potential adverse effects of benzbromarone:

  • Liver Injury : A notable case involved a 39-year-old male who developed acute liver failure after four months of benzbromarone treatment for hyperuricemia. The patient required a liver transplant due to massive necrosis attributed to drug-induced liver injury .
  • Acute Kidney Injury (AKI) : Reports of AKI associated with benzbromarone usage have emerged, particularly in patients with pre-existing urolithiasis. Two cases documented significant renal impairment that resolved with supportive care after discontinuation of the drug .

3. Efficacy in Gout Management

In a retrospective study involving 98 gout patients, benzbromarone was found effective in lowering serum urate levels significantly when administered at doses ranging from 50 mg to 200 mg daily. The mean reduction in serum urate was approximately 0.27 mmol/L over six months, demonstrating its efficacy as a uricosuric agent .

Dose (mg/day)Serum Urate Reduction (mmol/L)Percentage of Patients
100-0.2783%
50-0.1620%
200-0.352%

Safety Profile

While benzbromarone is effective, its safety profile raises concerns due to reported hepatotoxicity and renal complications. Monitoring liver function and renal parameters is crucial during treatment to mitigate risks associated with its use.

Summary of Adverse Effects

  • Liver Failure : Documented cases of severe liver injury necessitating transplantation.
  • Acute Kidney Injury : Instances of AKI linked to self-medication practices and underlying conditions.

Propiedades

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQCHUCQKNIQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022652
Record name Benzbromarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3562-84-3
Record name Benzbromarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3562-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzbromarone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzbromarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name benzbromarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzbromarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzbromarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzbromarone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZBROMARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151 °C
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzbromarone
Reactant of Route 2
Benzbromarone
Reactant of Route 3
Benzbromarone
Reactant of Route 4
Reactant of Route 4
Benzbromarone
Reactant of Route 5
Reactant of Route 5
Benzbromarone
Reactant of Route 6
Benzbromarone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.